Technical Whitepaper: 1-Methoxycyclohexanecarbonitrile
Technical Whitepaper: 1-Methoxycyclohexanecarbonitrile
Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary
1-Methoxycyclohexanecarbonitrile (C₈H₁₃NO) is a specialized quaternary
Part 1: Physicochemical Profile[1]
Identity & Properties
The compound is an
| Property | Value / Description |
| IUPAC Name | 1-Methoxycyclohexane-1-carbonitrile |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.20 g/mol |
| CAS Number | Not widely listed as commodity; see precursors below |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point (Est.) | 190–200 °C (at 760 mmHg) |
| Solubility | Soluble in Et₂O, DCM, MeOH; low solubility in water |
| Key Precursors | Cyclohexanone (CAS 108-94-1), TMSCN (CAS 7677-24-9) |
Part 2: Synthetic Pathways
The synthesis of 1-methoxycyclohexanecarbonitrile avoids the direct methylation of cyanohydrins, which is often low-yielding due to retro-cyanohydrin reversion. The industry-standard approach utilizes a Strecker-type reaction or Acetal Substitution .
Protocol A: One-Pot Strecker-Type Synthesis (Recommended)
This method utilizes Trimethylsilyl cyanide (TMSCN) as a safer, easier-to-handle cyanide source than HCN gas.
Reagents:
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Cyclohexanone (1.0 eq)
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Methanol (Solvent & Reactant, 5.0 eq)
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TMSCN (1.1 eq)
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Catalyst: Indium(III) triflate [In(OTf)₃] or Iodine (1-5 mol%)
Step-by-Step Methodology:
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Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
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Addition: Charge flask with Cyclohexanone and anhydrous Methanol.
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Activation: Add the catalyst (e.g., I₂ or In(OTf)₃) at 0°C.
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Cyanation: Add TMSCN dropwise via syringe pump over 30 minutes to control exotherm.
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Reaction: Stir at room temperature for 4–6 hours. The methoxy group is incorporated directly from the solvent via an oxonium intermediate.
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Workup: Quench with sat. NaHCO₃. Extract with Ethyl Acetate (3x).
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Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).
Mechanism: The Lewis acid activates the ketone, facilitating attack by TMSCN to form the O-TMS cyanohydrin. In the presence of methanol, the O-TMS group is displaced by the methoxy group (via an oxocarbenium ion), locking in the nitrile.
Protocol B: Acetal Substitution (Sakurai-Type)
Alternatively, start from 1,1-dimethoxycyclohexane.[1]
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React 1,1-dimethoxycyclohexane with TMSCN in the presence of a Lewis Acid (e.g., BF₃·OEt₂).
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One methoxy group is displaced by the cyano group.
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Yield: Typically 85–95%.
Figure 1: Synthetic routes to 1-Methoxycyclohexanecarbonitrile via ketone or acetal precursors.[2]
Part 3: Chemical Reactivity & Transformations
The geminal arrangement of the methoxy and nitrile groups creates a "masked" carbonyl functionality. The nitrile is sterically hindered but chemically versatile.
1. Hydrolysis to
-Methoxy Acids
Under harsh acidic conditions, the nitrile hydrolyzes to the carboxylic acid.
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Reagents: 6M HCl or 50% H₂SO₄, Reflux, 12-24h.
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Product: 1-Methoxycyclohexanecarboxylic acid.
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Application: Precursor for sterically hindered esters and potential NSAID analogs.
2. Grignard Addition (Ketone Synthesis)
Unlike
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Reagents: PhMgBr (Phenylmagnesium bromide), Et₂O/THF.
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Intermediate: Metallo-imine.
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Workup: Acidic hydrolysis (H₃O⁺).
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Product: 1-Methoxy-1-benzoylcyclohexane (an
-methoxy ketone).
3. Reduction to Amines
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Reagents: LiAlH₄ in THF or Raney Ni/H₂.
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Product: (1-Methoxycyclohexyl)methanamine.
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Relevance: This amine is a structural ether-analog of the "PCP" scaffold, potentially retaining NMDA receptor activity with altered pharmacokinetics.
Figure 2: Divergent reactivity profile of the 1-methoxy nitrile scaffold.[2]
Part 4: Pharmaceutical Relevance
1. Arylcyclohexylamine Analogs
The 1-substituted cyclohexane scaffold is the pharmacophore for dissociative anesthetics like Ketamine and Phencyclidine (PCP) .
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Structural Modification: Replacing the 1-amino group with a 1-methoxy group (via the nitrile intermediate) alters the hydrogen bonding capability and lipophilicity (LogP).
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Research Utility: These ether analogs are used to probe the hydrophobic pocket of the NMDA receptor channel. The nitrile itself serves as a stable precursor that can be archived and converted to the amine or ketone "on demand."
2. Quaternary Amino Acids
Hydrolysis of the nitrile followed by demethylation (using BBr₃) yields 1-hydroxycyclohexanecarboxylic acid , a cyclic analog of glycolic acid used in designing conformationally restricted peptides.
Part 5: Safety & Handling Protocols
Hazard Identification:
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Cyanide Content: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions.
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Toxicity: Treat as highly toxic by inhalation and ingestion (H301, H331).
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Skin: Permeable; use double-gloving (Nitrile over Latex).
Operational Safety:
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Ventilation: All operations involving TMSCN or the nitrile product must occur in a certified chemical fume hood.
-
Waste Disposal: Aqueous waste streams must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any free cyanide to cyanate before disposal.
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Emergency: Keep a Cyanide Antidote Kit (Hydroxocobalamin) accessible in the lab area.
References
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Synthesis of
-Alkoxy Nitriles:-
Mai, K.
-aminonitriles and -alkoxynitriles. Tetrahedron Letters, 25(40), 4583-4586. Link
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Reactivity of Nitriles (Bruylants vs. Addition)
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Gauvreau, P., et al. (2020). Grignard Additions to Nitriles: The Competition between Addition and Displacement. Journal of Organic Chemistry. Link
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Medicinal Chemistry of Cyclohexylamines
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Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link
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TMSCN Safety & Handling
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Sigma-Aldrich Safety Data Sheet: Trimethylsilyl cyanide. Link
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